disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate
Description
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate is a structurally complex aromatic compound characterized by:
- Sulfonate/sulfo groups: The 3-sulfo and 6-sulfonato substituents enhance water solubility, a critical feature for industrial applications like textile dyes or biological stains.
- Sodium counterions: The disodium salt form improves ionic stability and solubility in polar solvents.
- Electron-withdrawing groups: The 2,4-dinitrophenyl moiety may influence electronic properties, such as absorption spectra or redox behavior.
Properties
Molecular Formula |
C16H8N4Na2O11S2 |
|---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
disodium;6-[(2,4-dinitrophenyl)diazenyl]-5-oxido-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H10N4O11S2.2Na/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25;;/h1-7,21H,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI Key |
XBLIFEQTVVSTIM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate typically involves a multi-step process. The initial step often includes the nitration of a naphthalene derivative, followed by sulfonation to introduce sulfonate groups. The diazotization of an amine group and subsequent coupling with a dinitrophenyl compound results in the formation of the desired azo compound. The reaction conditions usually require controlled temperatures and the use of strong acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial process also incorporates purification steps such as crystallization and filtration to obtain the compound in its disodium salt form.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its color and reactivity.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthoquinones, while reduction can produce aromatic amines. Substitution reactions can result in a variety of functionalized naphthalene derivatives.
Scientific Research Applications
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions due to its distinct color changes under different conditions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme activities and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting cancer cells due to its ability to generate reactive oxygen species.
Industry: It is employed in the manufacturing of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate involves its interaction with cellular components. The compound can generate reactive oxygen species, leading to oxidative stress and cell death in targeted cells. It also interacts with enzymes such as glutathione S-transferases, which play a role in its metabolic activation and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on substituents, counterions, coordination behavior, and applications.
Table 1: Key Properties of Comparable Compounds
Structural and Functional Analysis
Azo vs. Hydrazinylidene Groups :
- The target compound’s azo group (-N=N-) is a strong chromophore, whereas the Fe(II) complex in uses a hydrazinylidene (-NH-N=CH-) group for metal coordination. The azo group in the target compound likely confers brighter coloration but less metal-binding capacity compared to the Schiff base ligand.
Sulfonate Groups and Counterions :
- The disodium sulfonate groups in the target compound contrast with the dipotassium salt in . Sodium salts generally exhibit higher solubility in water than potassium analogs due to smaller ionic radius, favoring applications requiring rapid dissolution.
Electron-Withdrawing Substituents :
- The 2,4-dinitrophenyl group in the target compound and the Fe(II) complex introduces electron-withdrawing effects, stabilizing the azo/hydrazinylidene moieties. However, in the target compound, this may reduce photodegradation, enhancing dye longevity.
Coordination Behavior :
- Unlike the Fe(II) complex , the target compound lacks direct metal-coordination sites. Its sulfonate groups could, however, act as counterions in metallo-supramolecular systems or ion-exchange processes.
Industrial Relevance :
- Compounds in with multiple azo and sulfonate groups are used in lubricants or high-performance dyes. The target compound’s dual sulfonates and azo group position it as a candidate for similar niche applications, though its nitro groups may limit biocompatibility.
Research Findings and Implications
- Solubility: The disodium form and dual sulfonates suggest superior aqueous solubility compared to non-sulfonated azo dyes or potassium salts .
- Stability : The 2,4-dinitrophenyl group may enhance UV stability but could introduce toxicity concerns, restricting biomedical use.
- Synthetic Pathways : Analogous compounds (e.g., ) are synthesized via diazo-coupling reactions, suggesting a feasible route for the target compound.
Biological Activity
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate, commonly known as Nitrazine Yellow, is a synthetic dye with various biological applications and implications. This article explores its biological activity, including its mechanisms of action, therapeutic uses, and potential toxicological effects.
- Molecular Formula : C16H8N4Na2O11S2
- Molecular Weight : 444.37 g/mol
- CAS Number : 5423-07-4
Nitrazine Yellow functions primarily as a pH indicator, changing color in response to different pH levels. Its azo group structure allows it to interact with various biological molecules, making it useful in both clinical and laboratory settings. The compound's sulfonate groups enhance its solubility in water, facilitating its application in biological systems.
1. Clinical Applications
Nitrazine Yellow is widely used in medical diagnostics:
- Vaginal pH Testing : It is employed to assess the pH of vaginal secretions during late pregnancy to determine the rupture of membranes. A pH greater than 6.5 indicates the presence of amniotic fluid .
- Fecal pH Testing : The compound is also used in fecal tests to diagnose intestinal infections and other gastrointestinal disorders .
3. Toxicological Considerations
While Nitrazine Yellow is generally recognized as safe for its intended uses, concerns have been raised regarding the potential toxic effects of azo dyes:
- Carcinogenicity : Some studies suggest that certain azo dyes may have carcinogenic properties upon metabolic activation, leading to the formation of aromatic amines which can be mutagenic .
- Environmental Impact : The persistence of azo dyes in the environment raises concerns about their ecological effects, particularly on aquatic life due to potential bioaccumulation .
Table 1: Summary of Biological Activities and Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
